molecular formula C11H11F2NO B13065274 1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B13065274
M. Wt: 211.21 g/mol
InChI Key: DZCUWMPDPKRTND-AATRIKPKSA-N
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Description

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(2,6-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Uniqueness

1-(2,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

(E)-1-(2,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3/b6-5+

InChI Key

DZCUWMPDPKRTND-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)F)F

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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